

# Application of Hidrosmina in 3D Cell Culture Models of Blood Vessels

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## Compound of Interest

Compound Name: *Hidrosmina*

Cat. No.: *B1237815*

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## Introduction

**Hidrosmina**, a synthetic flavonoid, has demonstrated significant vasculoprotective effects, making it a compound of interest for treating vascular diseases.[1][2][3] Traditionally studied in animal models and 2D cell cultures, the advent of three-dimensional (3D) cell culture models of blood vessels offers a more physiologically relevant platform to investigate its mechanism of action. These models, which can recapitulate the complex cell-cell and cell-matrix interactions of native vasculature, provide a powerful tool for preclinical drug evaluation.[4] This document provides detailed application notes and protocols for studying the effects of **Hidrosmina** in 3D blood vessel models.

**Hidrosmina** has been shown to improve endothelial dysfunction, reduce inflammation and oxidative stress, and stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production.[1][2][5][6] In 3D vascular models, these properties are expected to translate into improved barrier function, reduced permeability, and modulation of angiogenesis.

## Potential Applications in 3D Blood Vessel Models

- **Vascular Barrier Integrity and Permeability:** Assess the ability of **Hidrosmina** to enhance the barrier function of engineered blood vessels, a critical factor in conditions like edema and inflammation.

- **Angiogenesis and Sprouting:** Investigate the effect of **Hidrosmina** on the formation of new blood vessel sprouts, crucial for understanding its role in wound healing and diseases characterized by abnormal vascularization.
- **Inflammation and Leukocyte Adhesion:** Model inflammatory conditions to evaluate **Hidrosmina**'s potential to reduce leukocyte adhesion to the endothelial lining of 3D vascular structures.
- **Drug-Induced Vascular Toxicity:** Utilize 3D blood vessel models to study the protective effects of **Hidrosmina** against vascular damage caused by other drugs.

## Data Presentation

### Table 1: Expected Quantitative Effects of Hidrosmina on 3D Blood Vessel Models

Parameter	Assay	Expected Effect of Hidrosmina	Potential Quantitative Readout
Vascular Permeability	Fluorescent Dextran Permeability Assay	Decrease	Reduced fluorescence intensity in the extravascular space
Angiogenic Sprouting	Spheroid-Based Sprouting Assay	Modulation (Inhibition or Promotion depending on context)	Change in sprout number, length, and branching
Gene Expression	qRT-PCR	Upregulation of eNOS, tight junction proteins (e.g., VE-cadherin, ZO-1); Downregulation of inflammatory markers (e.g., VCAM-1, ICAM-1)	Fold change in mRNA levels
Protein Expression	Western Blot / Immunofluorescence	Increased expression of eNOS, VE-cadherin, ZO-1; Decreased expression of VCAM-1, ICAM-1	Relative protein abundance / Fluorescence intensity
Nitric Oxide Production	Griess Assay / DAF-FM Staining	Increase	Concentration of nitrite / Fluorescence intensity
Cell Viability	Live/Dead Staining	Increased viability under stress conditions	Percentage of live cells

## Experimental Protocols

### Protocol 1: Fabrication of a 3D Microfluidic Blood Vessel Model

This protocol describes the creation of a perfusable 3D blood vessel model within a microfluidic device, suitable for studying the effects of **Hidrosmina** under physiological flow conditions.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Normal Human Lung Fibroblasts (NHLFs) or Mesenchymal Stem Cells (MSCs)
- Endothelial Cell Growth Medium (EGM-2)
- Fibroblast Growth Medium (FGM-2)
- Fibrinogen solution (10 mg/mL in PBS)
- Thrombin solution (4 U/mL in 0.1% BSA)
- Type I Rat Tail Collagen (3 mg/mL)
- Microfluidic device with a central channel for the vessel and two adjacent channels for media perfusion
- Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran)
- **Hidrosmina** stock solution (dissolved in a suitable vehicle, e.g., DMSO)

#### Procedure:

- Cell Culture: Culture HUVECs and NHLFs/MSCs according to standard protocols.
- Device Preparation: Sterilize the microfluidic device with 70% ethanol followed by UV irradiation.
- Extracellular Matrix (ECM) Preparation: On ice, mix fibrinogen and collagen to achieve final concentrations of 2.5 mg/mL fibrinogen and 1.5 mg/mL collagen.
- Cell Seeding: Suspend HUVECs and NHLFs/MSCs in the ECM mixture at a ratio of 4:1 (HUVEC:NHLF/MSC) to a final HUVEC concentration of  $6-8 \times 10^6$  cells/mL.

- **Channel Loading:** Immediately inject the cell-laden ECM mixture into the central channel of the microfluidic device.
- **Gelation:** Incubate the device at 37°C for 30 minutes to allow for ECM polymerization.
- **Lumen Formation:** Introduce EGM-2 into the adjacent channels. The co-cultured cells will self-assemble and form a lumen within the central channel over 24-48 hours.
- **Perfusion:** Once a lumen is formed, perfuse the vessel with EGM-2 at a low flow rate (e.g., 1-5 µL/min) using a syringe pump.
- **Hidrosmina Treatment:** After 24 hours of perfusion, introduce EGM-2 containing the desired concentration of **Hidrosmina** into the perfusion system. Include a vehicle control group.

## Protocol 2: Vascular Permeability Assay

This assay measures the integrity of the endothelial barrier in the 3D blood vessel model.

Procedure:

- **Model Preparation:** Prepare and treat the 3D blood vessel models with **Hidrosmina** as described in Protocol 1.
- **Dextran Perfusion:** Perfuse the vessel with EGM-2 containing a known concentration of FITC-dextran (e.g., 1 mg/mL) for a defined period (e.g., 30 minutes).
- **Imaging:** Acquire time-lapse images of the vessel and the surrounding ECM using a fluorescence microscope.
- **Quantification:** Measure the fluorescence intensity in a region of interest within the ECM adjacent to the vessel. An increase in fluorescence intensity over time indicates leakage.
- **Analysis:** Compare the rate of dextran leakage between **Hidrosmina**-treated and control groups.

## Protocol 3: Spheroid-Based Angiogenesis Assay

This protocol assesses the effect of **Hidrosmina** on angiogenic sprouting.

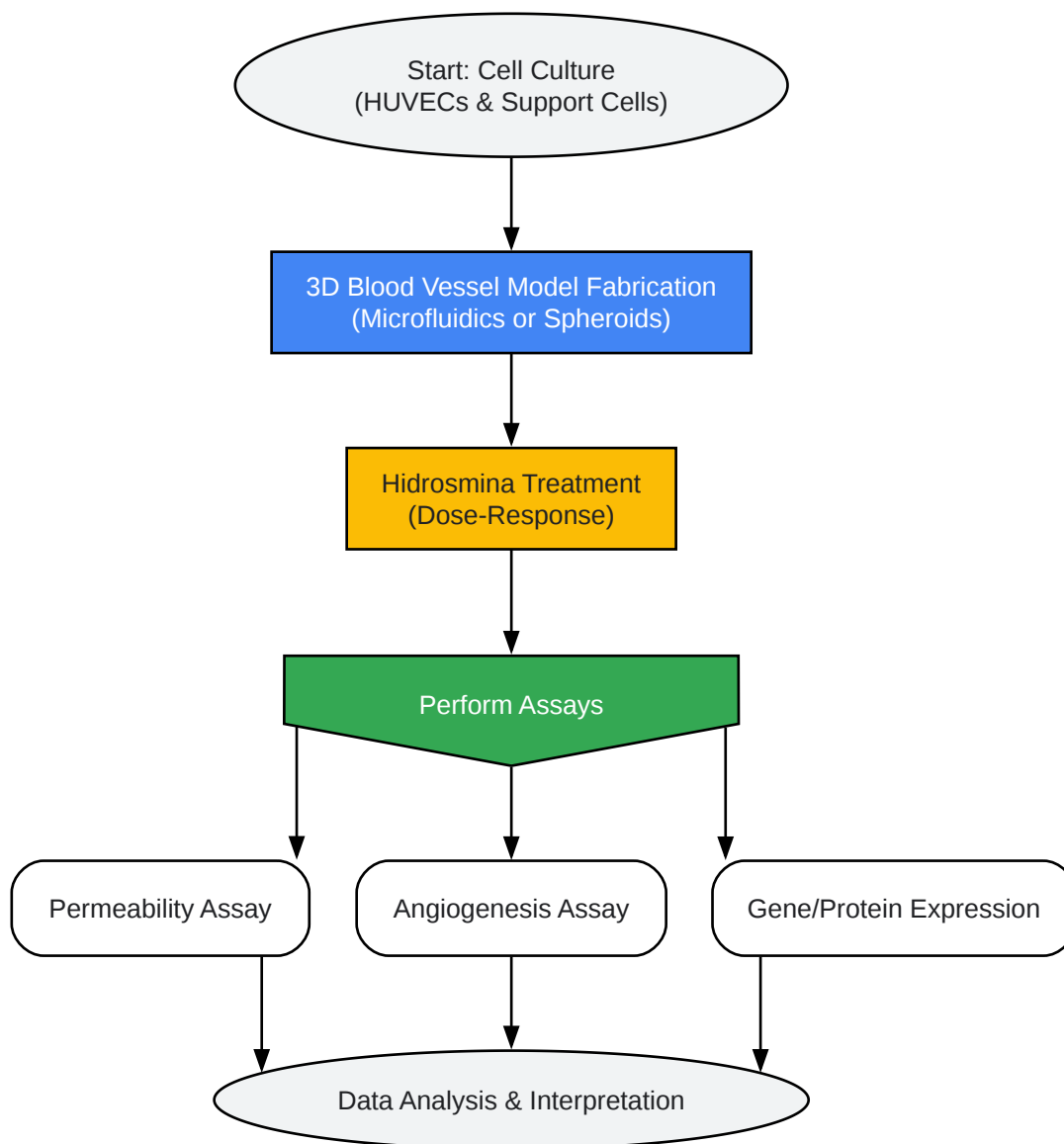
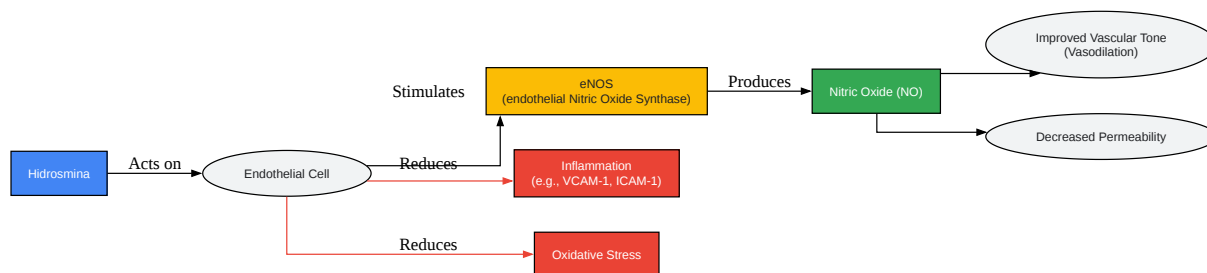
#### Materials:

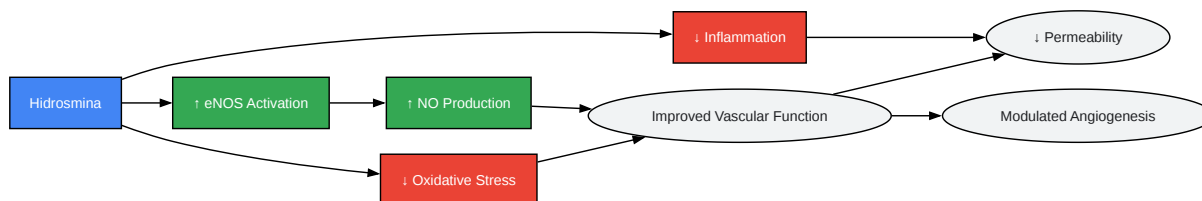
- HUVECs and NHLFs/MSCs
- Hanging drop plates or ultra-low attachment round-bottom plates
- Type I Collagen or Fibrin gel
- EGM-2 with and without angiogenic factors (e.g., VEGF)
- **Hidrosmina** stock solution

#### Procedure:

- **Spheroid Formation:** Create co-culture spheroids of HUVECs and NHLFs/MSCs by seeding a defined number of cells (e.g., 2000 HUVECs and 500 NHLFs) in hanging drops or ultra-low attachment plates. Allow spheroids to form over 24-48 hours.
- **Embedding:** Gently embed the spheroids into a collagen or fibrin gel within a 96-well plate.
- **Treatment:** After gel polymerization, add EGM-2 (with or without pro-angiogenic stimuli like VEGF) containing different concentrations of **Hidrosmina** or vehicle control to each well.
- **Incubation and Imaging:** Incubate for 24-72 hours and acquire brightfield or fluorescence images of the sprouting spheroids daily.
- **Quantification:** Analyze the images to quantify the number of sprouts, average sprout length, and number of branch points per spheroid.

## Visualizations





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## References

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